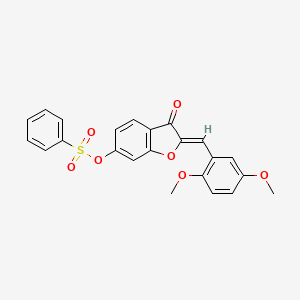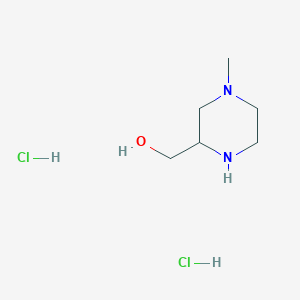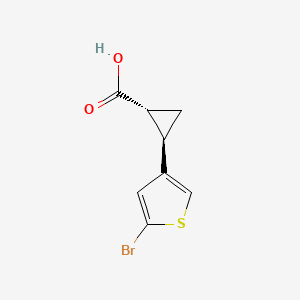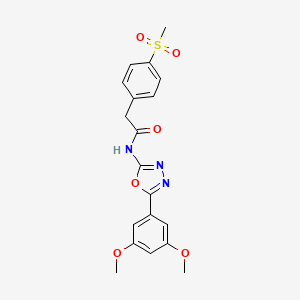
methyl 3-(2-chloro-N-methylacetamido)-3-(3-fluorophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 3-(2-chloro-N-methylacetamido)-3-(3-fluorophenyl)propanoate is a chemical compound known for its complex molecular structure and diverse applications in scientific research. This compound is characterized by the presence of a chloroacetyl group, a methylamino group, and a fluorophenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-chloro-N-methylacetamido)-3-(3-fluorophenyl)propanoate typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:
Nucleophilic Substitution: This involves the reaction of a suitable precursor with chloroacetyl chloride in the presence of a base to introduce the chloroacetyl group.
Fluorination: The fluorophenyl group is introduced via electrophilic fluorination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 3-(2-chloro-N-methylacetamido)-3-(3-fluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.
Substitution: The chloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which methyl 3-(2-chloro-N-methylacetamido)-3-(3-fluorophenyl)propanoate exerts its effects involves interactions with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biomolecules, while the fluorophenyl group may enhance binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-[(2-chloroacetyl)-amino]-3-(3-fluorophenyl)propanoate
- Methyl 3-[(2-bromoacetyl)-methylamino]-3-(3-fluorophenyl)propanoate
- Methyl 3-[(2-chloroacetyl)-methylamino]-3-(4-fluorophenyl)propanoate
Uniqueness
methyl 3-(2-chloro-N-methylacetamido)-3-(3-fluorophenyl)propanoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the chloroacetyl and fluorophenyl groups makes it particularly versatile in various chemical reactions and research applications.
Eigenschaften
IUPAC Name |
methyl 3-[(2-chloroacetyl)-methylamino]-3-(3-fluorophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO3/c1-16(12(17)8-14)11(7-13(18)19-2)9-4-3-5-10(15)6-9/h3-6,11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJWLGBLQJFKIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC(=O)OC)C1=CC(=CC=C1)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-ethoxy-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide](/img/structure/B2749034.png)



![5-chloro-2-(methylsulfanyl)-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]pyrimidine-4-carboxamide](/img/structure/B2749040.png)
![1-(4,4-Dioxo-3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-b][1,2,4]thiadiazin-1-yl)prop-2-en-1-one](/img/structure/B2749042.png)




![(E)-4-chloro-N-((4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide](/img/structure/B2749049.png)

![Spiro[3.3]heptane-1,3-diamine;dihydrochloride](/img/structure/B2749054.png)

